molecular formula C42H46N4O6S2 B15187541 4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid CAS No. 131028-66-5

4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid

Cat. No.: B15187541
CAS No.: 131028-66-5
M. Wt: 767.0 g/mol
InChI Key: QEOIRDJDDIAFBR-UHFFFAOYSA-N
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Description

4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a benzhydryl group, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid include other imidazole derivatives and benzhydryl-containing molecules. Examples include:

  • 4-(2-benzhydryloxyethylsulfanylmethyl)-1H-imidazole
  • 5-methyl-1H-imidazole-4-carboxylic acid
  • Benzhydrylthioethyl imidazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

131028-66-5

Molecular Formula

C42H46N4O6S2

Molecular Weight

767.0 g/mol

IUPAC Name

4-(2-benzhydryloxyethylsulfanylmethyl)-5-methyl-1H-imidazole;oxalic acid

InChI

InChI=1S/2C20H22N2OS.C2H2O4/c2*1-16-19(22-15-21-16)14-24-13-12-23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;3-1(4)2(5)6/h2*2-11,15,20H,12-14H2,1H3,(H,21,22);(H,3,4)(H,5,6)

InChI Key

QEOIRDJDDIAFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCOC(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(N=CN1)CSCCOC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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